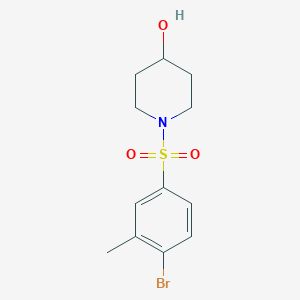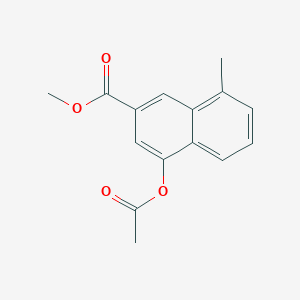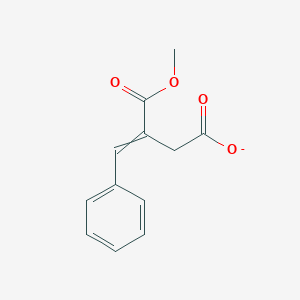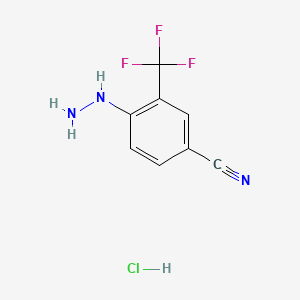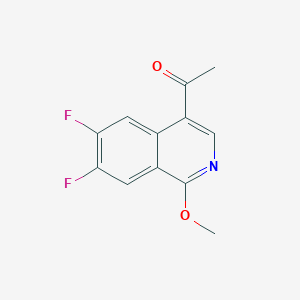
1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone is a synthetic organic compound characterized by the presence of fluorine atoms and a methoxy group attached to an isoquinoline ring
Métodos De Preparación
The synthesis of 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Ketone Formation: The ethanone moiety is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in neurological disorders.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity and metabolic stability.
Mecanismo De Acción
The mechanism of action of 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone can be compared with other similar compounds, such as:
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the difluoro and methoxy groups but differs in its overall structure and functional groups.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar in fluorine and methoxy substitution, but with an ethyl ester group instead of an ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9F2NO2 |
|---|---|
Peso molecular |
237.20 g/mol |
Nombre IUPAC |
1-(6,7-difluoro-1-methoxyisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C12H9F2NO2/c1-6(16)9-5-15-12(17-2)8-4-11(14)10(13)3-7(8)9/h3-5H,1-2H3 |
Clave InChI |
ZBCIQFGMQVHXAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(C2=CC(=C(C=C21)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)


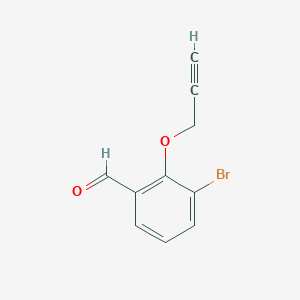

![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
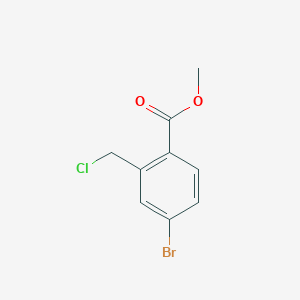
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)
